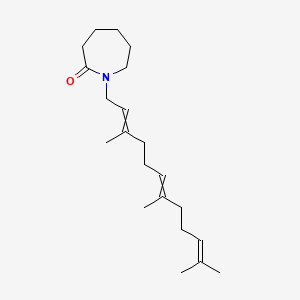

N-farnesylazepan-2-one

Description

N-Farnesylazepan-2-one is a seven-membered cyclic lactam derivative featuring a farnesyl group (a 15-carbon isoprenoid chain) attached to the nitrogen atom of the azepan-2-one core. This structural modification confers enhanced lipophilicity, improving membrane permeability and bioavailability compared to simpler lactams. The farnesyl moiety is biologically significant, as similar isoprenoid modifications are known to mediate protein localization and enzymatic interactions, particularly in oncogenic pathways (e.g., Ras protein targeting) .

Properties

Molecular Formula |

C21H35NO |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

1-(3,7,11-trimethyldodeca-2,6,10-trienyl)azepan-2-one |

InChI |

InChI=1S/C21H35NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)15-17-22-16-7-5-6-14-21(22)23/h10,12,15H,5-9,11,13-14,16-17H2,1-4H3 |

InChI Key |

IGLWKWHEKADLNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN1CCCCCC1=O)C)C)C |

Synonyms |

1-FACHO 1-farnesylazacycloheptan-2-one 1-farnesylazacycloheptan-2-one, (E,E)-isomer 1-farnesylazacycloheptan-2-one, (Z,E)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₃H₃₅NO

- Molecular Weight : 345.5 g/mol

- Solubility : 0.15 mg/mL in aqueous buffers; soluble in organic solvents like DMSO.

Applications include its use as a scaffold in drug development, particularly for targeting lipid-modified proteins or intracellular signaling pathways .

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between N-farnesylazepan-2-one and analogous azepan-2-one derivatives.

Table 1: Comparative Properties of Azepan-2-one Derivatives

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | Biological Activity | Key Applications |

|---|---|---|---|---|

| This compound | 345.5 | 0.15 | Enzyme inhibition, Anticancer | Oncology research, Drug design |

| N-Acetylazepan-2-one | 155.2 | 12.4 | Mild anti-inflammatory | Chemical synthesis, Catalysis |

| N-Geranylazepan-2-one | 305.4 | 0.45 | Antimicrobial | Antimicrobial agents |

| N-Benzylazepan-2-one | 203.3 | 5.2 | Neuromodulatory | CNS drug candidates |

Structural and Functional Differences

- Lipophilicity and Solubility: The farnesyl group drastically reduces aqueous solubility (0.15 mg/mL) compared to N-acetylazepan-2-one (12.4 mg/mL), aligning with its role in membrane-targeted therapies. N-Geranylazepan-2-one, with a shorter 10-carbon isoprenoid chain, exhibits intermediate solubility (0.45 mg/mL), suggesting chain length inversely correlates with hydrophilicity .

- Biological Activity: Anticancer Potential: this compound’s farnesyl group mimics post-translational modifications of oncoproteins, enabling selective inhibition of Ras-signaling pathways. In contrast, N-benzylazepan-2-one shows neuromodulatory effects due to aromatic ring interactions with neuronal receptors. Antimicrobial vs. Anti-inflammatory: N-Geranylazepan-2-one’s geranyl moiety enhances antimicrobial activity against Gram-positive bacteria, while N-acetylazepan-2-one’s acetyl group supports mild anti-inflammatory responses, likely due to reduced steric hindrance .

Analytical Methods in Comparative Studies

Studies utilized HPLC-based glycan analysis (GlycoBase tools) and mass spectrometry to quantify solubility and molecular weights, ensuring reproducibility across analogs .

Research Findings and Implications

- Drug Design: this compound’s low solubility necessitates formulation innovations (e.g., liposomal delivery) for therapeutic use, whereas N-acetylazepan-2-one’s high solubility favors oral administration.

- Target Specificity : The farnesyl group’s role in intracellular targeting contrasts with N-benzylazepan-2-one’s CNS penetration, highlighting structural tailoring for tissue-specific delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.